molecular formula C10H9ClN2 B6198676 1-(2-chloropyridin-4-yl)cyclobutane-1-carbonitrile CAS No. 2091503-23-8

1-(2-chloropyridin-4-yl)cyclobutane-1-carbonitrile

Cat. No.: B6198676
CAS No.: 2091503-23-8
M. Wt: 192.6
InChI Key:
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Description

1-(2-chloropyridin-4-yl)cyclobutane-1-carbonitrile is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. It is characterized by the presence of a cyclobutane ring and a chloropyridine moiety, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloropyridin-4-yl)cyclobutane-1-carbonitrile typically involves the reaction of 2-chloropyridine derivatives with cyclobutane-1-carbonitrile under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

1-(2-chloropyridin-4-yl)cyclobutane-1-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The chloropyridine moiety can undergo substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can lead to a variety of substituted products .

Scientific Research Applications

1-(2-chloropyridin-4-yl)cyclobutane-1-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-chloropyridin-4-yl)cyclobutane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary research suggests that it may influence various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 1-(2-chloropyridin-4-yl)cyclobutane-1-carbonitrile include:

    1-(2-chloropyridin-4-yl)cyclobutane-1-carboxylic acid: This compound shares a similar structure but has a carboxylic acid group instead of a carbonitrile group.

    4-Acetyl-2-chloropyridine: This compound contains a chloropyridine moiety but differs in the presence of an acetyl group.

Uniqueness

This compound is unique due to its specific combination of a cyclobutane ring and a chloropyridine moiety.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-chloropyridin-4-yl)cyclobutane-1-carbonitrile involves the reaction of 2-chloro-4-pyridinecarbonitrile with cyclobutene in the presence of a suitable catalyst.", "Starting Materials": [ "2-chloro-4-pyridinecarbonitrile", "cyclobutene" ], "Reaction": [ "Step 1: Add 2-chloro-4-pyridinecarbonitrile to a reaction flask", "Step 2: Add cyclobutene to the reaction flask", "Step 3: Add a suitable catalyst, such as palladium on carbon, to the reaction flask", "Step 4: Heat the reaction mixture under reflux for several hours", "Step 5: Cool the reaction mixture and filter off any solid material", "Step 6: Purify the product by recrystallization or column chromatography" ] }

CAS No.

2091503-23-8

Molecular Formula

C10H9ClN2

Molecular Weight

192.6

Purity

95

Origin of Product

United States

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